(S,R,S)-AHPC-PEG3-N3 is a pre-assembled, click-chemistry-ready E3 ligase ligand-linker conjugate essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the active (S,R,S)-AHPC stereoisomer, which selectively binds the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a highly optimized 3-unit polyethylene glycol (PEG3) spacer terminating in an azide (N3) group . This configuration allows procurement teams and synthetic chemists to bypass multi-step linker construction and directly couple VHL-recruiting elements to alkyne-derivatized target warheads via high-yield copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions . The PEG3 linker provides a critical balance of aqueous solubility, flexibility, and spatial distance required for effective ternary complex formation, making it a foundational building block for targeted protein degradation workflows.
Substituting (S,R,S)-AHPC-PEG3-N3 with closely related analogs, such as PEG2 or PEG4 variants, fundamentally alters the spatial geometry of the resulting PROTAC, often destroying the positive cooperativity required for stable VHL-target ternary complex formation [1]. Furthermore, utilizing the inactive (R,S,R) stereoisomer completely abolishes VHL binding, rendering the synthesized degrader inactive. From a processability standpoint, substituting the terminal azide with an amine (NH2) or carboxylic acid (COOH) forces reliance on standard amide coupling chemistry (e.g., HATU/EDC). This lacks the strict orthogonality of click chemistry and often leads to cross-reactivity, epimerization, or complex purification bottlenecks when conjugating multi-functional target warheads[2].
The length of the PEG linker directly dictates the thermodynamic stability of the target-PROTAC-ligase ternary complex. In comparative studies of BET degraders, PROTACs utilizing a PEG3 linker (e.g., MZ1, MZP-54) demonstrated the highest positive cooperativity for ternary complex formation, while shorter PEG2 linkers showed the lowest cooperativity [1]. This structural optimization translates directly to downstream efficacy, where PEG3-linked PROTACs induced superior depletion of target proteins (Brd4) and downstream markers (cMyc) in acute myeloid leukemia (AML) cell lines compared to their PEG2 counterparts [2].
| Evidence Dimension | Ternary complex cooperativity and target depletion |
| Target Compound Data | PEG3-linked VHL PROTACs (Highest positive cooperativity; superior cMyc depletion) |
| Comparator Or Baseline | PEG2-linked VHL PROTACs (Lowest cooperativity; inferior cMyc depletion) |
| Quantified Difference | PEG3 variants exhibit optimal spatial geometry, maximizing positive cooperativity and degradation efficiency over PEG2. |
| Conditions | AML MV4;11 and HL60 cell lines, 4h and 24h treatments |
Procurement of the PEG3 variant prevents the synthesis of inactive or low-potency degraders caused by steric clashes in the ternary complex.
The choice of E3 ligase recruiting ligand is target-dependent, but VHL-based PROTACs often demonstrate superior degradation profiles for specific protein classes compared to Cereblon (CRBN) alternatives. For example, in the development of Liver X Receptor (LXR) degraders, PROTACs utilizing the VH032 (AHPC) ligand with PEG3 to PEG5 linkers exhibited significantly more potent degradation activity against LXRβ than corresponding PROTACs utilizing Pomalidomide to recruit CRBN [1]. Purchasing the AHPC-based linker ensures access to the VHL degradation pathway, which is critical when CRBN recruitment fails to achieve the desired maximum degradation (Dmax).
| Evidence Dimension | Target protein degradation activity (LXRβ) |
| Target Compound Data | AHPC-PEG-based PROTACs (Highly potent degradation) |
| Comparator Or Baseline | Pomalidomide-PEG-based PROTACs (Weaker degradation) |
| Quantified Difference | VHL-recruiting PROTACs demonstrated superior degradation potency over CRBN-recruiting PROTACs at equivalent linker lengths. |
| Conditions | HuH-7 human hepatoma cells expressing LXRβ |
Selecting the AHPC (VHL) ligand over Pomalidomide (CRBN) is necessary for targets that are refractory to CRBN-mediated ubiquitination.
The terminal azide (N3) group on (S,R,S)-AHPC-PEG3-N3 provides a profound processability advantage over amine (NH2) or carboxyl (COOH) terminated linkers. Azides enable Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO or BCN-functionalized warheads, or Copper-catalyzed (CuAAC) reactions with terminal alkynes . These click chemistry reactions proceed with near-quantitative yields in aqueous or mixed solvent systems and are completely orthogonal to standard biological functional groups. In contrast, amine-terminated linkers require coupling reagents (e.g., HATU) that can inadvertently react with unprotected hydroxyls or amines on the target warhead, reducing overall library synthesis yields [1].
| Evidence Dimension | Conjugation orthogonality and yield |
| Target Compound Data | Azide (N3) terminal group (Orthogonal, near-quantitative yield via SPAAC/CuAAC) |
| Comparator Or Baseline | Amine (NH2) terminal group (Requires coupling reagents, high risk of cross-reactivity) |
| Quantified Difference | Azide eliminates the need for coupling reagents and complex protecting group strategies during the final PROTAC assembly step. |
| Conditions | High-throughput PROTAC library synthesis in mixed aqueous/organic media |
Procurement of the azide-functionalized linker drastically reduces synthesis failure rates and purification bottlenecks during PROTAC library generation.
Ideal for core synthesis facilities utilizing click chemistry (CuAAC or SPAAC) to rapidly screen multiple alkyne-derivatized target warheads against the VHL E3 ligase without complex protection/deprotection steps.
The optimal choice when initial PROTAC designs using PEG2 linkers fail to exhibit the positive cooperativity required for stable ternary complex formation, as the PEG3 spacer provides the necessary spatial flexibility[1].
Selected over alkyl-chain linkers (e.g., AHPC-C6-N3) when conjugating highly lipophilic target ligands, as the PEG3 moiety improves the overall pharmacokinetic and solubility profile of the final degrader .